REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[N:13]=[CH:12][C:11]([C:14]([CH3:23])([CH3:22])[C:15](OC(C)(C)C)=[O:16])=[CH:10][CH:9]=1.CCOC(C)=O>C1COCC1>[F:7][C:8]1[N:13]=[CH:12][C:11]([C:14]([CH3:23])([CH3:22])[CH2:15][OH:16])=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
12.98 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
tert-butyl 2-(6-fluoropyridin-3-yl)-2-methylpropanoate
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Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=N1)C(C(=O)OC(C)(C)C)(C)C
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Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 0° C. for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to quench excess lithium aluminum hydride
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Type
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STIRRING
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Details
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The resulting mixture was stirred at 25° C. for 10 min
|
Duration
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10 min
|
Type
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CUSTOM
|
Details
|
partitioned between EtOAc (200 mL) and water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (150 mL)
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.63 mmol | |
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |